N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine
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Overview
Description
N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine is a chemical compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to a cyclobutanamine group
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group.
Substitution: Substitution reactions can occur at the bromo or methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of bromo-substituted cyclobutanamine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine has several scientific research applications:
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a building block for bioactive compounds with potential biological activities.
Medicine: The compound could be explored for its therapeutic potential in drug development.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-[(2-bromo-5-methoxyphenyl)acetamide]: Similar structure but with an acetamide group instead of cyclobutanamine.
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure but with a dimethylamine group instead of cyclobutanamine.
Uniqueness: N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine is unique due to its cyclobutanamine group, which imparts distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-15-11-5-6-12(13)9(7-11)8-14-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWLOILJKODIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CNC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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